2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide is an organic compound that features a pyridine ring substituted with a sulfonamide group and an amino group attached to a 3,5-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3,5-dimethoxyaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification methods such as recrystallization or chromatography are crucial for obtaining high-quality material.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or thiols, respectively.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
2-[(3,5-Dimethoxyphenyl)amino]pyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.
2-[(3,5-Dimethoxyphenyl)amino]benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups provides a versatile platform for further functionalization and exploration in various applications.
Properties
IUPAC Name |
2-(3,5-dimethoxyanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-10-6-9(7-11(8-10)20-2)16-13-12(21(14,17)18)4-3-5-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCODUVHOEBWURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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